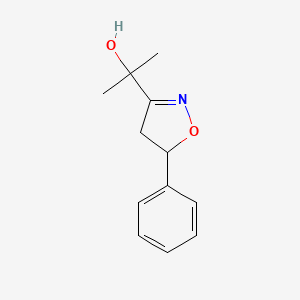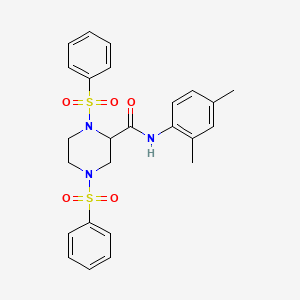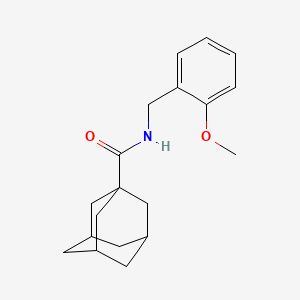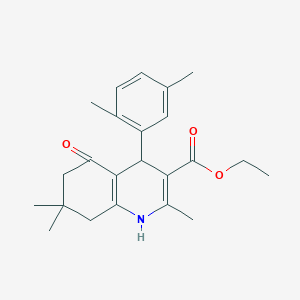
2-(5-phenyl-4,5-dihydro-3-isoxazolyl)-2-propanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
PDI is a chiral secondary alcohol that belongs to the family of isoxazoles. It has been shown to possess a range of biological activities, including anti-inflammatory, analgesic, and antipyretic effects. The compound has been the subject of numerous studies due to its potential therapeutic applications in the treatment of various diseases.
科学的研究の応用
PDI has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to possess anti-inflammatory, analgesic, and antipyretic effects, making it a potential candidate for the treatment of various diseases such as rheumatoid arthritis and fever. PDI has also been investigated for its potential as a chiral auxiliary in asymmetric synthesis.
作用機序
The mechanism of action of PDI is not fully understood, but it is believed to involve the inhibition of cyclooxygenase-2 (COX-2) and the subsequent reduction of prostaglandin E2 (PGE2) production. PGE2 is a pro-inflammatory mediator that is involved in the pathogenesis of various diseases. By inhibiting its production, PDI may help to alleviate the symptoms of these diseases.
Biochemical and Physiological Effects:
PDI has been shown to possess anti-inflammatory, analgesic, and antipyretic effects in various animal models. It has also been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). PDI has been found to be well-tolerated in animal studies, with no significant adverse effects observed.
実験室実験の利点と制限
PDI is a relatively simple compound to synthesize, making it readily available for laboratory experiments. Its anti-inflammatory, analgesic, and antipyretic effects make it a potential candidate for the treatment of various diseases. However, the mechanism of action of PDI is not fully understood, and further research is needed to fully elucidate its therapeutic potential.
将来の方向性
There are several potential future directions for research on PDI. One area of interest is the development of more efficient synthesis methods for the compound. Another area of interest is the investigation of PDI's potential as a chiral auxiliary in asymmetric synthesis. Additionally, further research is needed to fully understand the mechanism of action of PDI and to explore its potential therapeutic applications in the treatment of various diseases.
In conclusion, PDI is a promising compound with potential applications in the field of medicinal chemistry. Its anti-inflammatory, analgesic, and antipyretic effects make it a potential candidate for the treatment of various diseases. Further research is needed to fully understand its mechanism of action and to explore its potential therapeutic applications.
合成法
The synthesis of PDI involves the reaction of 4,5-dihydroisoxazole with benzaldehyde in the presence of a reducing agent such as sodium borohydride. The resulting product is then subjected to a resolution process to obtain the desired enantiomer. This synthesis method has been optimized over the years, resulting in higher yields and purities of PDI.
特性
IUPAC Name |
2-(5-phenyl-4,5-dihydro-1,2-oxazol-3-yl)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-12(2,14)11-8-10(15-13-11)9-6-4-3-5-7-9/h3-7,10,14H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMFVYSCUGFYTEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=NOC(C1)C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-{[(2-methoxyethyl)amino]carbonyl}phenyl)-4-methyl-3-{[(4-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B4993860.png)
![N~1~-[2-(benzylthio)ethyl]-N~2~-(2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4993866.png)

![N~2~-(4-fluorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-{2-[(4-methylphenyl)thio]ethyl}glycinamide](/img/structure/B4993874.png)

![methyl 2-[(2-oxo-4-phenyl-6-propyl-2H-chromen-7-yl)oxy]propanoate](/img/structure/B4993889.png)
![7-chloro-4-({2-[(2-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine](/img/structure/B4993894.png)
![N~2~-(4-methoxyphenyl)-N~1~-{2-[(4-methylbenzyl)thio]ethyl}-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4993896.png)


![5-{[1-(1,3-benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-(4-chlorobenzyl)-2,4-imidazolidinedione](/img/structure/B4993927.png)

![2-[3-(2-bromo-4-methylphenoxy)propoxy]-1,3-dimethoxybenzene](/img/structure/B4993936.png)
